molecular formula C21H27N B14330779 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- CAS No. 105418-62-0

1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl-

Cat. No.: B14330779
CAS No.: 105418-62-0
M. Wt: 293.4 g/mol
InChI Key: LIFRKDVYTLDMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is an organic compound that belongs to the class of amines This compound features a naphthalene ring attached to a methanamine group, which is further substituted with a 6,6-dimethyl-4-heptynyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalenemethanamine Core: This can be achieved through the reaction of naphthalene with formaldehyde and ammonia, followed by reduction.

    Substitution with 6,6-Dimethyl-4-heptynyl Group: This step may involve the use of a Grignard reagent or an organolithium compound to introduce the heptynyl group.

    Methylation: The final step could involve methylation of the amine group using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalenemethanone derivatives, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenemethanamine: A simpler analog without the heptynyl and methyl substitutions.

    N-(6,6-Dimethyl-4-heptynyl)-N-methylamine: Lacks the naphthalene ring.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.

Uniqueness

1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

105418-62-0

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine

InChI

InChI=1S/C21H27N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h6-7,10-14H,5,9,16-17H2,1-4H3

InChI Key

LIFRKDVYTLDMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCCCN(C)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.